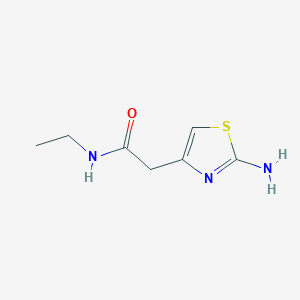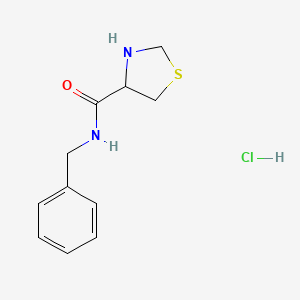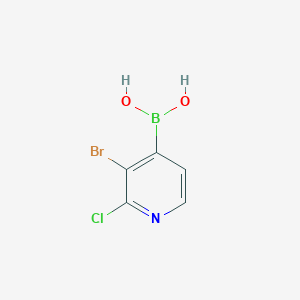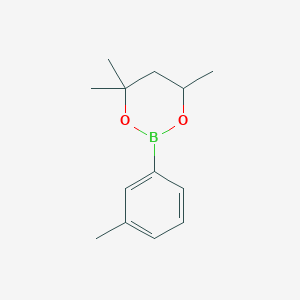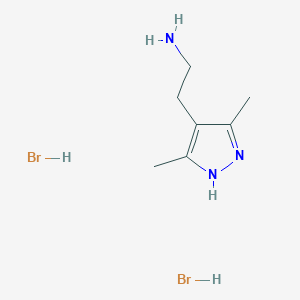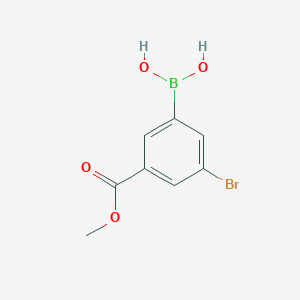
(3-Brom-5-(Methoxycarbonyl)phenyl)boronsäure
Übersicht
Beschreibung
“(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid” is a boronic acid derivative. It has a molecular weight of 258.86 . It is a solid substance and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid” consists of a phenyl ring substituted with a bromo group, a methoxycarbonyl group, and a boronic acid group .Chemical Reactions Analysis
Boronic acids, including “(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid”, are known to be used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or triflates to form carbon-carbon bonds .Physical and Chemical Properties Analysis
“(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid” is a solid substance with a molecular weight of 258.86 . It has a density of 1.6±0.1 g/cm³ . The boiling point is 367.9±52.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.8±3.0 kJ/mol . The flash point is 176.3±30.7 °C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Eine der prominentesten Anwendungen von (3-Brom-5-(Methoxycarbonyl)phenyl)boronsäure liegt in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist ein leistungsstarkes Werkzeug in der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Die Boronsäure fungiert als nucleophiler Partner, der mit einem geeigneten Elektrophil, typischerweise einem Halogenid, in Gegenwart eines Palladiumkatalysators reagiert. Diese Methode wird häufig zur Synthese von Biphenylen verwendet, einer wichtigen Klasse von Verbindungen in Pharmazeutika und Agrochemikalien.
Protodeboronierungsstudien
Die Verbindung wurde in Studien zur Erforschung der Protodeboronierung verwendet, einem Prozess, der die Entfernung der Borgruppe aus Boronsäuren beinhaltet . Die Protodeboronierung ist ein Schlüsselschritt in verschiedenen synthetischen Umwandlungen, einschließlich der formalen anti-Markovnikov-Hydromethylierung von Alkenen. Dieser Prozess erweitert die Nützlichkeit von Boronsäuren über ihre traditionelle Verwendung in Kupplungsreaktionen hinaus.
Synthese von Kinase-Inhibitoren
Methyl 3-Boro-5-brombenzoat dient als Reaktant zur Herstellung von Pyrazolopyrimidinamin-Derivaten, die potente Tyrosin- und Phosphoinositid-Kinase-Inhibitoren sind . Diese Inhibitoren haben erhebliche Auswirkungen auf die Krebstherapie, da sie die Signalwege stören können, die das Tumorwachstum und das Überleben fördern.
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, Methyl 3-borono-5-bromobenzoate would interact with its targets through a process called transmetalation . This process involves the transfer of the boron-bound organic group (in this case, the 3-bromo-5-methoxycarbonylphenyl group) to a transition metal catalyst, typically palladium . The resulting organopalladium species can then undergo a coupling reaction with an appropriate electrophile .
Action Environment
The action, efficacy, and stability of Methyl 3-borono-5-bromobenzoate can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the pH of the reaction medium, the temperature, and the nature of the solvent . Additionally, the compound’s stability could be compromised by exposure to moisture or high temperatures.
Eigenschaften
IUPAC Name |
(3-bromo-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSWOALHLRQFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657173 | |
| Record name | [3-Bromo-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-87-7 | |
| Record name | [3-Bromo-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


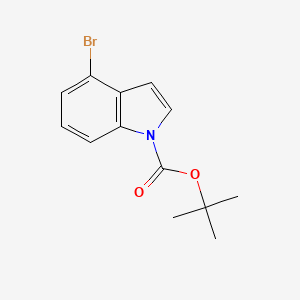
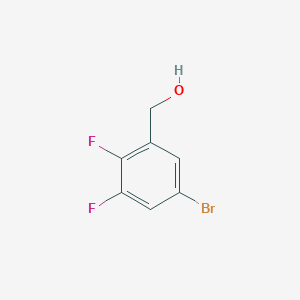
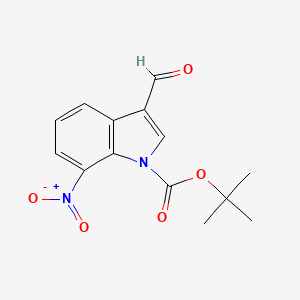
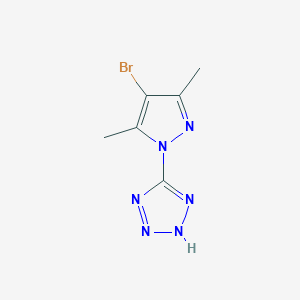
![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)

